2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 894053-54-4) is a heterocyclic molecule with a complex architecture. Its structure includes:
- A triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 4.
- A thioether linkage connecting the triazolopyridazine moiety to an acetamide group.
- A 5-methyl-1,3,4-thiadiazole ring as the terminal substituent.
Molecular formula: C₁₈H₁₇N₇O₂S₂
Molecular weight: 427.5 g/mol
Key structural features: The methoxy group enhances electron-donating properties, while the thiadiazole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological activity .
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S2/c1-10-19-21-16(28-10)18-15(25)9-27-17-22-20-14-8-7-13(23-24(14)17)11-3-5-12(26-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHSCBQECKZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind toPCAF (P300/CBP-associated factor) . PCAF is a histone acetyltransferase that regulates gene expression and has emerged as a potential therapeutic target for the treatment of cancer.
Mode of Action
It is suggested that the compound may interact with its targets, possibly pcaf, leading to changes in gene expression
Biological Activity
The compound 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N5O2S2 |
| Molecular Weight | 341.42 g/mol |
| CAS Number | 1204296-37-6 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under review has been evaluated for its efficacy against various pathogens:
- Antibacterial Activity : In vitro studies have shown that derivatives of triazoles possess activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have demonstrated MIC values ranging from to against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole compounds are known for their antifungal properties as well. The presence of the triazole ring in the structure suggests potential effectiveness against fungal infections.
Antitubercular Activity
The compound's structural similarities to known antitubercular agents suggest it may exhibit activity against Mycobacterium tuberculosis. A related study highlighted that certain substituted triazoles showed IC50 values as low as , indicating strong potential for further development in combating tuberculosis .
Anticancer Potential
Preliminary studies have suggested that compounds containing the triazole ring may also possess anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
Recent literature highlights various case studies focusing on the biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A study published in PMC detailed a series of triazole derivatives that exhibited potent antibacterial activity against both drug-sensitive and resistant strains. The most active compounds showed up to 16 times more potency than standard antibiotics .
- Evaluation of Antitubercular Activity : Another investigation into substituted triazoles revealed promising results against Mycobacterium tuberculosis, with several derivatives showing significant inhibitory effects .
- Structure-Activity Relationship (SAR) : The SAR analysis has been crucial in understanding how modifications to the triazole ring influence biological activity. For example, the introduction of different substituents on the phenyl ring has been linked to enhanced antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Triazolopyridazine Derivatives
(a) 2-((6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Thio)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide
- Structural difference : Replacement of the 4-methoxy group with a 4-chloro substituent .
- Impact : The chloro group is electron-withdrawing, reducing electron density on the aryl ring compared to the methoxy analogue. This alters solubility and binding affinity in biological systems .
(b) N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[(6-Thien-2-ylpyridazin-3-yl)Thio]Acetamide (CAS: 872704-30-8)
- Structural difference : Substitution of the 4-methoxyphenyl group with a thien-2-yl group and replacement of 5-methyl-thiadiazole with a 5-ethyl-thiadiazole .
Heterocyclic Analogues with Modified Cores
(a) 5-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
- Structural difference : A pyrrolothiazolopyrimidine core instead of triazolopyridazine.
(b) N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide
Bioactivity and Electronic Properties
| Compound | Key Substituent | LogP* | IC₅₀ (µM)† | Key Interaction Features |
|---|---|---|---|---|
| Target Compound (CAS: 894053-54-4) | 4-Methoxyphenyl | 3.2 | 0.45 | Hydrogen bonding (OCH₃), π-π stacking |
| 4-Chloro Analog (CAS: [14]) | 4-Chlorophenyl | 3.8 | 1.2 | Halogen bonding (Cl), hydrophobic |
| Thienyl Analog (CAS: 872704-30-8) | Thien-2-yl | 4.1 | 2.5 | Sulfur resonance, increased LogP |
| Pyrrolothiazolopyrimidine Derivative | 4-Methoxyphenyl | 5.0 | 0.12 | Enhanced rigidity, multi-ring π systems |
*Predicted using fragment-based methods . †Hypothetical enzyme inhibition data inferred from structural analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
